5-Methylfuran-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylfuran-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYZMDTUSWMVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Approaches to the 5-Methylfuran-2-amine Core
The construction of the this compound scaffold is predominantly accomplished via two main pathways: the reductive amination of 5-methylfurfural (B50972) and related aldehydes, and the interconversion of functional groups on methylfuran precursors.
Reductive Amination Strategies for 5-Methylfurfural and Related Aldehydes
Reductive amination stands as a prominent and atom-economical method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced in situ to the desired amine. In the context of this compound synthesis, 5-methylfurfural is the key starting material.
A variety of heterogeneous catalytic systems have been investigated for the reductive amination of furanic aldehydes. While much of the research has focused on the related compound 5-hydroxymethylfurfural (B1680220) (HMF), the findings are highly relevant to the conversion of 5-methylfurfural.
Nickel-based catalysts , such as Ni/SBA-15 , have demonstrated high efficacy. For the reductive amination of HMF, Ni/SBA-15 has achieved yields of approximately 90% for the corresponding amine. mdpi.com The moderate hydrogenation activity of this catalyst is credited for its high selectivity towards the desired amine product. mdpi.com Nickel catalysts supported on zirconia (Ni/ZrO₂) have also shown high yields (~85%) in the amination of related heterocyclic alcohols. mdpi.com
Iridium catalysts , particularly Ir/C , are effective for the direct reductive amination of furanic aldehydes. Studies on HMF have shown that an Ir/C catalyst can lead to conversions of up to 93% with a 92% yield of the primary amine. researchgate.net The activity and selectivity are influenced by the amount of iridium on the carbon support and the acidity of the catalyst. researchgate.net
Raney-type catalysts , including Raney Co and Raney Ni , are widely used in industrial reductive amination processes. dtu.dk Raney Co has shown exceptional performance in the reductive amination of HMF, affording a 99.5% yield of 5-hydroxymethyl furfurylamine (B118560). researchgate.net Raney Ni is also highly effective, achieving a 100% yield of furfurylamine from furfural (B47365) under moderate conditions. researchgate.netresearchgate.net For more complex substrates like 2,5-diformylfuran, acid-treated Raney Ni has been used to produce the corresponding diamine with a 43% yield. mdpi.comdtu.dk
Rhodium catalysts , especially when supported on novel materials like covalent organic frameworks (COFs) , are emerging as efficient catalysts for reductive amination. While specific data for 5-methylfurfural is limited, Rh/COF systems have been successfully employed for the reductive amination of various aldehydes to secondary imines, indicating their potential for primary amine synthesis as well.
The following table summarizes the performance of various catalytic systems in the reductive amination of furanic aldehydes, providing an insight into their potential for 5-methylfurfural conversion.
| Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ru1/NC | 5-Methylfurfural | This compound | 93-98 | nih.gov |
| Ru/ZrO₂ | 5-Methylfurfural | 5-Methylfurfurylamine (B76237) | 61 | nih.govacs.org |
| Ni/SBA-15 | 5-Hydroxymethylfurfural | 5-(Aminomethyl)-2-furanmethanol | ~90 | mdpi.com |
| Ir/C | 5-Hydroxymethylfurfural | 5-(Aminomethyl)-2-furanmethanol | 92 | researchgate.net |
| Raney Co | 5-Hydroxymethylfurfural | 5-Hydroxymethyl furfurylamine | 99.5 | researchgate.net |
| Raney Ni | Furfural | Furfurylamine | 100 | researchgate.netresearchgate.net |
| Pd/C | 5-Methylfurfural | N-(5-methylfurfuryl)aniline | 62 (overall from fructose) | researchgate.net |
The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. Asymmetric reductive amination offers a direct route to enantiomerically enriched amines. For furan-containing compounds, iridium-based catalysts have shown promise in the asymmetric hydrogenation of imines. Specifically, the hydrogenation of N-alkyl α-aryl furan-containing imines using an Ir/(S,S)-f-Binaphane catalyst has yielded chiral amines with enantiomeric excesses (ee) of up to 90%. nih.govacs.org This approach, while demonstrated on N-alkylated furan (B31954) imines, suggests a viable pathway for the stereoselective synthesis of chiral derivatives of this compound.
Organocatalysis also presents an avenue for the asymmetric synthesis of chiral furan derivatives. The use of bulky chiral primary amines as catalysts in Michael additions to furanones has been shown to produce substituted furanones with high diastereoselectivity and enantioselectivity (up to 93% ee). rsc.org These strategies highlight the potential for developing stereoselective reductive amination protocols for 5-methylfurfural, likely involving a chiral catalyst or auxiliary to induce facial selectivity in the reduction of the imine intermediate.
Synthesis via Functional Group Interconversion on Methylfuran Precursors
An alternative to direct amination is the conversion of other functional groups, such as nitro, nitrile, or amide groups, already present on the 5-methylfuran ring into an amine.
The reduction of a nitro group offers a direct pathway to the corresponding amine. The catalytic reduction of 2-nitrofurans has been reported to yield 2-aminofurans, although in some cases, the products are unstable and are trapped in situ. researchgate.net A study on the reduction of methyl 5-nitro-2-furoate using xanthine (B1682287) oxidase identified the corresponding aminofuran, methyl 5-amino-2-furoate, as one of the metabolites, demonstrating the feasibility of this transformation. nih.gov Standard catalytic hydrogenation conditions, for instance, using palladium on carbon (Pd/C) and hydrogen gas, are typically employed for the reduction of nitro groups to amines.
Similarly, the reduction of a nitrile group to a primary amine is a well-established transformation in organic synthesis. While specific literature on the reduction of 5-methylfuran-2-carbonitrile to this compound is not abundant, general methods involving catalytic hydrogenation (e.g., with Raney Ni or Pd/C) or chemical reducing agents (e.g., lithium aluminum hydride) would be applicable.
The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one less carbon atom. nih.gov This reaction proceeds by treating a primary amide, in this case, 5-methylfuran-2-carboxamide, with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, releasing carbon dioxide. researchgate.net While this method results in the loss of the carbonyl carbon, it is a viable route if the corresponding carboxamide is readily available.
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct alkylation of ammonia. benthamdirect.combyjus.comunacademy.com The synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. khanacademy.orglibretexts.orgyoutube.com For the synthesis of this compound, this would conceptually involve the use of a 2-(halomethyl)-5-methylfuran. A related procedure has been documented for the synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-chloromethylfurfural, demonstrating the applicability of the Gabriel synthesis to furan-based substrates. unacademy.com The cleavage of the phthalimide is often achieved using hydrazine (B178648) (the Ing-Manske procedure). benthamdirect.com
Cyclization Reactions Utilizing the Furan-Amine Structure
Oxidative and Reductive Manipulations of the Furan Ring and Side Chains
The furan ring and its substituents in this compound derivatives are amenable to a variety of oxidative and reductive transformations, allowing for significant molecular diversification.
Photooxygenation of Furan-Amine Derivatives
The furan ring is susceptible to oxidation, particularly through photooxygenation involving singlet oxygen, which typically leads to a ring-opening reaction to form 1,4-dicarbonyl compounds. This transformation has been successfully applied to aminocyanopyridine derivatives bearing a 5-methylfuran unit. researchgate.net
The process begins with the one-pot synthesis of aminocyanopyridines fused with cycloalkane or pyran rings, which bear a 4-(5-methylfuran-2-yl)amino substituent. researchgate.netgazi.edu.tr These precursors are generated from the reaction of ketones, 2-((5-methylfuran-2-yl)methylene)malononitrile, and ammonium (B1175870) acetate. researchgate.netacgpubs.org Subsequent photooxygenation of these furan-amine derivatives, using a photosensitizer like tetraphenylporphyrin (B126558) (TPP) and irradiating with visible light in the presence of oxygen, results in the cleavage of the furan ring. researchgate.netresearchgate.net The reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring to form an unstable endoperoxide intermediate, which then rearranges to yield 1,4-dicarbonyl functionalized aminocyanopyridine derivatives in good yields. researchgate.net This method provides a direct, single-operation route to complex dicarbonyl compounds from furan precursors. researchgate.netacgpubs.org
| Starting Furan-Amine Derivative | Product (1,4-Dicarbonyl Derivative) | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | (Z)-4-(2-Amino-3-cyano-5,6,7,8-tetrahydroquinolin-4-ylamino)-4-oxopent-2-enoyl derivative | 75 | researchgate.net |
| 2-Amino-4-(5-methylfuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | (Z)-4-(2-Amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-ylamino)-4-oxopent-2-enoyl derivative | 73 | researchgate.net |
| 2-Amino-4-(5-methylfuran-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | (Z)-4-(2-Amino-3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-4-ylamino)-4-oxopent-2-enoyl derivative | 72 | researchgate.net |
Hydrogenation of the Furan Ring
Hydrogenation of the furan ring in derivatives of this compound leads to the corresponding tetrahydrofuran (B95107) compounds, which are valuable saturated heterocycles. The selective hydrogenation of the furan ring without affecting other functional groups, or vice versa, is a key challenge controlled by the choice of catalyst and reaction conditions. acs.org
Various catalytic systems are employed for the hydrogenation of furan derivatives. Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly effective. acs.orgrsc.org For instance, Pd-based catalysts are known for their high activity in hydrogenating the furan ring. acs.org Non-noble metal catalysts, including nickel (Ni) and cobalt (Co), are also widely used, often for their different selectivity profiles. bohrium.commdpi.com For example, Ni-based catalysts can sometimes promote ring-opening reactions in addition to hydrogenation. acs.org
The synthesis of 2,5-bis(hydroxymethyl)furan and (5-methylfuran-2-yl)methanol can be achieved through the hydrogenation of 5-hydroxymethylfurfural (HMF), a closely related furan compound. bohrium.com Further hydrogenation can lead to saturation of the furan ring. The reductive amination of HMF using cobalt-based nanoparticles can produce various furan-based amines, and under certain conditions, subsequent hydrogenation of the furan ring is possible. bohrium.com The choice of solvent, temperature, and hydrogen pressure are critical parameters to control the extent of hydrogenation and selectivity towards the desired saturated product. rsc.orgresearchgate.net
Selective Oxidation/Reduction of Pendant Groups
The functional groups attached to the furan ring of this compound can be selectively modified through oxidation or reduction, providing pathways to a range of derivatives.
Selective Oxidation: The oxidation of alkyl side chains on aromatic rings, a reaction analogous to what could be performed on the 5-methyl group, is a well-established transformation. libretexts.org Strong oxidizing agents can convert a benzylic carbon with at least one attached hydrogen into a carboxylic acid group. libretexts.org In the context of furan derivatives, the selective oxidation of the hydroxymethyl group in 5-hydroxymethylfurfural (HMF) to either an aldehyde (2,5-diformylfuran, DFF) or a carboxylic acid (5-formylfuran-2-carboxylic acid, FFCA) is extensively studied. researchgate.netgoogle.com Catalytic systems based on vanadium, copper, and other metals are used for these aerobic oxidations. researchgate.net While the electron-donating nature of the amino group in this compound would heavily influence the reaction, these methodologies suggest that selective oxidation of the 5-methyl group to a formyl or carboxyl group is a feasible transformation under carefully controlled catalytic conditions.
Selective Reduction: The selective reduction of pendant functional groups, such as carbonyls, without affecting the furan ring is crucial for synthesizing complex molecules. Transfer hydrogenation is a powerful method for this purpose. For example, the Meerwein-Ponndorf-Verley (MPV) reduction can selectively reduce aldehydes and ketones. acs.orgacs.org Heterogeneous catalysts, often supported on materials like silica, are employed for the transfer hydrogenation of carbonyl compounds using hydrogen donors like isopropanol (B130326) or formic acid. thieme-connect.com This allows for the reduction of a pendant ketone or aldehyde group on a furan derivative while preserving the aromatic furan ring and other functional groups. For instance, a derivative of this compound containing a ketone side chain could be selectively reduced to the corresponding alcohol, providing access to new functionalized furan amines.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-Resolution 1H NMR and 13C NMR Studies
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-Methylfuran-2-amine, are not available in the reviewed sources.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Information regarding 2D NMR correlations (COSY, HSQC, HMBC) for this compound, which would confirm the connectivity of protons and carbons within the molecule, could not be located.
Conformational Analysis using NMR (e.g., s-cis-trans isomerism)
A conformational analysis of this compound, particularly concerning the potential for s-cis and s-trans isomerism arising from restricted rotation around the C2-N bond, has not been reported in the available literature.
Vibrational Spectroscopy (Infrared and Raman)
Identification of Characteristic Functional Group Vibrations
Specific experimental Infrared (IR) and Raman data identifying the characteristic vibrational frequencies for the functional groups in this compound (such as N-H stretching of the primary amine, C-O-C stretching of the furan (B31954) ring, and aromatic C-H stretching) are not available.
Analysis of Molecular Vibrational Modes and Band Assignments
A detailed analysis and assignment of specific vibrational modes from the IR and Raman spectra of this compound could not be performed due to the lack of published spectral data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₅H₇NO.
The exact mass of a molecule is the sum of the exact masses of its constituent atoms. The theoretical exact mass of this compound can be calculated using the most abundant isotopes of its elements:
Carbon (¹²C): 12.000000 u
Hydrogen (¹H): 1.007825 u
Nitrogen (¹⁴N): 14.003074 u
Oxygen (¹⁶O): 15.994915 u
Based on these values, the theoretical exact mass of this compound (C₅H₇NO) is calculated to be 97.052764 u.
Experimental determination of the accurate mass through HRMS provides a value that can be compared to the theoretical mass, confirming the elemental composition. Publicly available data from spectral databases confirm the monoisotopic mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₇NO |
| Theoretical Exact Mass | 97.052764 u |
X-ray Diffraction (XRD) for Solid-State Molecular Structure
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its three-dimensional molecular structure can be elucidated. This includes determining the crystal system, space group, unit cell parameters, and analyzing intermolecular interactions.
Single Crystal X-ray Diffraction Data Analysis
As of the latest available research literature, a single crystal X-ray diffraction study for the specific compound this compound has not been reported. Consequently, detailed experimental data on its crystal structure is not available.
Crystal System, Space Group, and Unit Cell Parameters
Due to the absence of experimental single-crystal XRD data for this compound, information regarding its crystal system, space group, and unit cell parameters remains undetermined.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state of this compound is contingent on the determination of its crystal structure through single crystal X-ray diffraction. Without this experimental data, a definitive analysis of these interactions in the solid state cannot be performed. Theoretical studies could predict potential interactions, but experimental validation is required for a conclusive understanding.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 5-Methylfuran-2-amine at the atomic level. These methods provide a quantitative description of the molecule's geometry and electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a furan (B31954) ring that is nearly planar, with the amine and methyl groups attached. The electronic structure, including the distribution of electron density and molecular orbitals, is also a key output of DFT calculations, providing a basis for understanding the molecule's chemical behavior.
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra for validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for 1H and 13C atoms in this compound. These predicted shifts are crucial for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.
Vibrational Frequencies: The vibrational modes of this compound can be computed to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as C-H stretching, N-H bending, or ring vibrations.
A comparison of theoretical and experimental vibrational frequencies can provide a detailed understanding of the molecule's dynamics.
| Vibrational Mode | Calculated Frequency (cm-1) |
| N-H Asymmetric Stretch | (Data not available in search results) |
| N-H Symmetric Stretch | (Data not available in search results) |
| C-H Aromatic Stretch | (Data not available in search results) |
| C-H Aliphatic Stretch | (Data not available in search results) |
| C=C Ring Stretch | (Data not available in search results) |
| C-N Stretch | (Data not available in search results) |
| N-H Wagging | (Data not available in search results) |
To ensure the accuracy of DFT results, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used as a benchmark. While computationally more expensive, these methods provide a more accurate description of electron correlation effects. By comparing the geometry and energy obtained from DFT with those from these higher-level methods, the reliability of the chosen DFT functional and basis set can be confirmed, leading to more confidence in the predicted properties of this compound.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Various descriptors derived from computational analysis help in understanding how the molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
| Parameter | Calculated Value (eV) |
| HOMO Energy | (Data not available in search results) |
| LUMO Energy | (Data not available in search results) |
| HOMO-LUMO Gap | (Data not available in search results) |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's surface, where different colors indicate different electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are prone to electrophilic attack. For this compound, these regions are expected to be around the oxygen atom in the furan ring and the nitrogen atom of the amine group.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine group.
Green regions denote areas of neutral potential.
The MEP map for this compound is a valuable tool for predicting its intermolecular interactions and reactivity patterns, visually confirming the insights gained from HOMO-LUMO analysis.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by transforming the complex many-electron wavefunction into a localized, intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides insights into electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule. harran.edu.trdergipark.org.tr
The hybridization of the atoms in this compound, as determined by NBO analysis, deviates from idealized sp², and sp³ character due to the electronic environment. The analysis details the percentage of s and p character for each natural atomic hybrid orbital, providing a more accurate picture of the bonding within the molecule. wisc.edu For instance, the nitrogen atom of the amine group and the carbon atoms of the furan ring will exhibit specific hybridizations that reflect the delocalization effects within the molecule.
Conceptual DFT Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts such as electronegativity, chemical hardness, and electrophilicity. mdpi.com These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and offer valuable predictions about a molecule's reactivity. dergipark.org.trresearchgate.net
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. dergipark.org.tr
Electrophilicity Index (ω) , as defined by Parr, quantifies the ability of a molecule to accept electrons. researchgate.net A lower electrophilicity index suggests a compound is more likely to act as a nucleophile, or an electron donor. nih.govacs.org
For a derivative of 5-methylfuran, theoretical calculations using DFT have been performed to determine these global reactivity descriptors. dergipark.org.tr While specific values for this compound are not explicitly detailed in the provided results, studies on similar molecules demonstrate the methodology. For example, in a study on a related thiadiazole derivative incorporating a 5-methylfuran moiety, the chemical hardness and electrophilicity index were calculated using both DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-31G(d,p) basis set. dergipark.org.tr These calculations help in understanding the molecule's reactivity profile. dergipark.org.trdergipark.org.tr
| Descriptor | Conceptual Meaning | General Trend |
|---|---|---|
| Chemical Hardness (η) | Resistance to change in electron distribution | Higher value indicates greater stability |
| Electrophilicity Index (ω) | Ability to accept electrons | Lower value suggests higher nucleophilicity |
Mechanistic Computational Studies
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out reaction pathways and characterizing transition states.
Reaction Pathways and Transition State Characterization
Theoretical studies can model the reaction of this compound with various electrophiles. For example, the reaction pathway for the formation of Schiff bases from related furan derivatives has been investigated. mdpi.com These studies involve locating the transition state (TS) structures along the reaction coordinate and calculating their energies. The transition state is the highest energy point on the minimum energy path between reactants and products and is characterized by a single imaginary frequency in its vibrational analysis. The energy of this transition state determines the activation energy of the reaction. researchgate.net For instance, the pyrolysis of furan and its methylated derivatives has been studied, identifying the key reaction pathways and the role of ring-opening products. nih.gov
Solvent Effects on Reaction Energetics and Kinetics
The solvent environment can significantly influence reaction rates and equilibria. nih.govcas.cz Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction energetics. nih.gov Studies on reactions involving amines have shown that the activation free energy can increase with the polarity of the solvent. nih.govscispace.com For example, the reaction of amines with trimethylsulfonium (B1222738) salts was studied in the gas phase, cyclohexane, and DMSO. nih.gov The results indicated that the energy profile of the reaction is simplified in a polar solvent like DMSO due to the disappearance of several intermediate species found in the gas phase. nih.gov These computational approaches can predict how the choice of solvent will affect the kinetics and thermodynamics of reactions involving this compound. researchgate.netresearchgate.net
Thermochemical Research
Thermochemical data, such as enthalpies of formation and vaporization, are fundamental for understanding the energetic properties of a compound.
Experimental Determination of Enthalpies of Formation and Vaporization
The standard molar enthalpy of formation (ΔfH°m) and the enthalpy of vaporization (ΔvapH°m) for 5-methylfurfurylamine (B76237) (an isomer of this compound) have been determined experimentally. mdpi.com Using static bomb combustion calorimetry, the standard molar enthalpy of formation in the liquid phase at 298.15 K for 5-methylfurfurylamine was found to be -(134.5 ± 1.5) kJ·mol⁻¹. mdpi.com The enthalpy of vaporization at 298.15 K was determined by high-temperature Calvet microcalorimetry to be (53.3 ± 0.9) kJ·mol⁻¹. mdpi.com
By combining these experimental values, the gas-phase enthalpy of formation at 298.15 K was calculated to be -(81.2 ± 1.7) kJ·mol⁻¹. mdpi.com These experimental results are crucial for validating theoretical calculations and for use in chemical process design. researchgate.netumsl.eduacs.org
| Thermochemical Property | Value (kJ·mol⁻¹) | Method |
|---|---|---|
| Standard Molar Enthalpy of Formation (liquid) | -134.5 ± 1.5 mdpi.com | Static Bomb Combustion Calorimetry mdpi.com |
| Enthalpy of Vaporization | 53.3 ± 0.9 mdpi.com | High-Temperature Calvet Microcalorimetry mdpi.com |
| Standard Molar Enthalpy of Formation (gas) | -81.2 ± 1.7 mdpi.com | Calculated from liquid phase and vaporization data mdpi.com |
Theoretical Validation of Thermochemical Data (e.g., G3 Level Calculations)
The accurate determination of thermochemical properties, such as the enthalpy of formation, is crucial for understanding the energetic landscape of chemical reactions. High-level quantum chemical calculations provide a powerful tool for obtaining this data, especially for compounds that may be challenging to study experimentally. The Gaussian-n (Gn) theories, particularly the G3 level of theory, are well-established composite methods designed to yield accurate thermochemical data. scirp.orgaip.org These methods approximate the results of a more rigorous calculation by a series of individual calculations, including corrections for diffuse functions and higher polarization functions. scirp.org
The experimental gas-phase enthalpy of formation for 5-methylfurfurylamine at 298.15 K was found to be -(81.2 ± 1.7) kJ·mol⁻¹. mdpi.com The G3 level calculations, performed to complement the experimental work, yielded a theoretical value that was in excellent agreement with the experimental result. mdpi.com This strong correlation between the experimental and computed values validates the robustness of the G3 method for predicting the thermochemical properties of furan derivatives with methyl and amino-containing substituents. mdpi.comresearchgate.net
To arrive at the gas-phase enthalpy of formation, several key thermochemical values were determined and calculated, as illustrated in the table below for 5-methylfurfurylamine.
| Thermochemical Parameter | Value | Method |
| Standard Molar Energy of Combustion (ΔcU°) | -3453.7 ± 1.3 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Combustion (ΔcH°(l)) | -3456.8 ± 1.3 kJ·mol⁻¹ | Calculation from ΔcU° |
| Standard Molar Enthalpy of Formation (liquid) (ΔfH°(l)) | -(134.5 ± 1.5) kJ·mol⁻¹ | Calculation from ΔcH°(l) |
| Standard Molar Enthalpy of Vaporization (ΔlgH°) | 53.3 ± 0.9 kJ·mol⁻¹ | High-Temperature Calvet Microcalorimetry |
| Standard Molar Enthalpy of Formation (gas) (ΔfH°(g)) | -(81.2 ± 1.7) kJ·mol⁻¹ | Experimental (from liquid phase data) |
| Standard Molar Enthalpy of Formation (gas) (ΔfH°(g)) | Consistent with Experimental | G3 Level Calculation |
| Table 1: Thermochemical Data for 5-Methylfurfurylamine at T = 298.15 K. mdpi.com |
The process involves measuring the energy of combustion to determine the enthalpy of formation in the liquid phase. mdpi.com Subsequently, the enthalpy of vaporization is measured to allow for the calculation of the gas-phase enthalpy of formation. mdpi.com The G3 calculations are then performed based on the molecular structure to provide a theoretical value for the gas-phase enthalpy of formation, which can be compared with the experimentally derived one. mdpi.com The agreement observed in the case of 5-methylfurfurylamine provides confidence that G3 level calculations would also yield reliable thermochemical data for the isomeric this compound.
Substituent Effects on Thermodynamic Stability
The thermodynamic stability of a furan ring is significantly influenced by the nature and position of its substituents. Both the methyl (-CH₃) and amino (-NH₂) groups in this compound play a crucial role in modulating the electronic structure and, consequently, the stability of the molecule.
The amino group at the 2-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the furan ring through resonance. This increased electron density generally enhances the stability of the aromatic system. The electron-donating nature of the amino group increases the electron density of the furan ring, which can enhance its susceptibility to electrophilic substitution.
The methyl group at the 5-position is an electron-donating group through an inductive effect and hyperconjugation. This also contributes to the stabilization of the furan ring. Studies on methyl-substituted furans have shown that methylation generally leads to a decrease in the enthalpy of formation, indicating increased thermodynamic stability. researchgate.net For instance, the introduction of a methyl group to the furan ring has a stabilizing effect. researchgate.net
The combined effect of the amino and methyl groups in this compound is expected to be a significant stabilization of the furan ring. The electron-donating properties of both substituents work in concert to increase the electron density of the heterocyclic system. It has been noted that the substitution of furans greatly affects their reactivity and thermodynamics. acs.org The placement of substituents is also critical; for example, furans substituted at the 3-position can exhibit different reactivity compared to those substituted at the 2-position. acs.org In this compound, both substituents are at the alpha-positions (2 and 5), which are known to be reactive sites in furan. researchgate.net
Computational studies on substituted furans have employed methods like Density Functional Theory (DFT) to analyze substituent effects. researchgate.netbohrium.com These studies often calculate properties such as heats of formation and bond dissociation energies to quantify the stability. For example, in a study of various substituted furans, it was found that electron-donating groups generally lead to a more stable molecule. The stability of anionic intermediates in reactions involving substituted furans can also be influenced by the electronic character of the substituents. clockss.org
Applications in Chemical Research and Development
Role as Versatile Building Blocks in Organic Synthesis
The inherent reactivity of 5-Methylfuran-2-amine allows it to serve as a foundational element in the synthesis of diverse organic compounds. Its bifunctional nature, possessing both a nucleophilic amine and an aromatic furan (B31954) ring, enables its participation in a range of chemical transformations.
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be utilized in condensation reactions with dicarbonyl compounds to form substituted pyrroles, a core structure in many pharmaceuticals. The general mechanism of this transformation, known as the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with a primary amine, leading to the formation of a five-membered heterocyclic ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 1,4-Diketone | Substituted Pyrrole | Paal-Knorr Synthesis |
| This compound | α,β-Unsaturated Carbonyl | Pyridine Derivative | Cyclocondensation |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. While specific examples directly involving this compound are still emerging in the literature, furan-based amines are recognized as valuable components in MCRs for the synthesis of complex heterocyclic libraries. For example, the amine functionality can react with an aldehyde and an isocyanide in a Ugi-type reaction to produce diverse peptide-like structures.
Contributions to Sustainable Chemistry and Biomass Valorization
A significant aspect of this compound's appeal is its origin in renewable resources. This aligns with the growing emphasis on sustainable chemistry and the transition away from fossil fuel-based feedstocks.
Lignocellulosic biomass, a non-food-based renewable resource, is a primary source for producing platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com These furanic aldehydes can be converted into a variety of valuable derivatives, including this compound. The synthesis typically involves a reductive amination process where the aldehyde group of 5-methylfurfural (B50972) (derived from HMF or furfural) is converted to an amine. mdpi.com This transformation is a key step in the valorization of biomass, upgrading relatively simple platform molecules into more functional and higher-value chemical entities.
| Feedstock | Intermediate | Product |
| Hemicellulose | Furfural | 2-Methylfuran (B129897) |
| Cellulose | 5-Hydroxymethylfurfural (HMF) | 5-Methylfurfural |
The conversion of furfural to 2-methylfuran is a well-established process. mdpi.com Subsequent functionalization to introduce the amine group at the 2-position is a topic of ongoing research to develop efficient and selective catalytic systems.
The chemical structure of this compound makes it a potential precursor for bio-based chemicals and advanced biofuels. The furan ring is an energy-rich motif, and the presence of the amine group offers a handle for further chemical modifications. For instance, deamination and subsequent hydrodeoxygenation of the furan ring could lead to the production of branched alkanes suitable for use as gasoline or jet fuel components. Research in this area is focused on developing catalytic pathways for the selective conversion of furanic amines into fuel-grade hydrocarbons. mdpi.com
Catalysis and Organocatalysis
While this compound itself is not typically a catalyst, its derivatives have potential applications in catalysis. The amine group can be functionalized to create ligands for metal catalysts or to serve as an organocatalyst. For example, chiral amines derived from furan structures can be used in asymmetric synthesis to control the stereochemical outcome of a reaction. The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has seen a surge in interest, and furan-based structures are being explored for their potential in this area.
Application in Catalytic Systems (e.g., as Ligands or Organocatalysts)
Currently, there is limited specific data in the scientific literature detailing the application of this compound as a ligand in metal catalysis or as a primary organocatalyst. The potential for the nitrogen atom of the amine group and the oxygen atom of the furan ring to act as a bidentate ligand for metal centers is a theoretical possibility. However, detailed studies demonstrating this coordination behavior and its impact on catalytic activity for specific reactions are not extensively documented.
Mechanistic Studies of Catalytic Cycles Involving Furan-Amines
Detailed mechanistic studies specifically elucidating the role of this compound within a catalytic cycle are scarce. Research on related furan-containing molecules provides some insight into potential reaction pathways. For example, the catalytic amination of 5-hydroxymethylfurfural (HMF) to produce 2,5-bis(aminomethyl)furan (B21128) (BAF) has been investigated using various catalysts nih.govresearchgate.net. These studies, while not involving this compound directly, offer a glimpse into the types of transformations furan-amines can undergo and the intermediates that may be involved.
The broader field of transfer hydrogenation, where hydrogen is transferred from a donor molecule to a substrate, has utilized amine catalysts wikipedia.org. Organocatalytic transfer hydrogenation often involves the formation of an iminium ion from an amine catalyst and an aldehyde substrate wikipedia.org. While this is a general mechanism, its specific application and detailed mechanistic investigation using this compound as the catalyst have not been reported.
Advanced Materials Science Applications
The incorporation of furan rings into polymers and other materials is an active area of research, driven by the potential to derive these building blocks from renewable biomass sources.
Incorporation into Functional Polymers (e.g., Electrochromic Materials)
The synthesis of polymers from furan derivatives is well-established, with 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) being key monomers for producing bio-based polyesters and other polymers acs.orgnih.gov. These furanic polymers are explored as alternatives to fossil-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) nih.gov.
Development of Optoelectronic or Sensory Materials
The development of optoelectronic or sensory materials based on this compound is another area where specific research is limited. The furan ring is an electron-rich heterocycle, and when combined with an amino group, it can form a donor-acceptor system, which is a common design principle for optoelectronic materials. The photophysical and electronic properties of such a system would be key to its potential application in devices like organic light-emitting diodes (OLEDs) or sensors. However, detailed studies on the synthesis, characterization, and device integration of materials specifically derived from this compound are not prevalent in the current literature.
Mechanistic Organic Chemistry of Furan Amine Reactivity
Reactivity of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group is central to the reactivity of 5-Methylfuran-2-amine, governing its nucleophilic and basic properties.
Nucleophilicity and Basicity in Various Chemical Environments
The amine group in this compound imparts both nucleophilic and basic characteristics to the molecule. Basicity refers to the ability of the amine to accept a proton, an equilibrium process, while nucleophilicity describes the rate at which it attacks an electrophilic center, a kinetic phenomenon. masterorganicchemistry.com
Generally, the basicity of amines increases from primary to tertiary due to the electron-donating inductive effect of alkyl groups. fiveable.me However, aromatic amines are weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for protonation. fiveable.me In this compound, the furan (B31954) ring, with its own aromatic character, influences the basicity of the amino group. The nucleophilicity of amines often parallels their basicity, with secondary amines typically being the most nucleophilic, followed by primary and then tertiary amines, although steric hindrance can affect this trend. masterorganicchemistry.commsu.edu
The reactivity of the amine can be significantly influenced by the solvent. In different chemical environments, the interplay of these factors determines the predominant reaction pathway. masterorganicchemistry.com
Below is a table comparing the general basicity of different amine classes.
| Amine Type | General pKa of Conjugate Acid | Factors Influencing Basicity |
| Primary Aliphatic | ~10.6 | Alkyl group electron donation |
| Secondary Aliphatic | ~10.8 | Increased electron donation from two alkyl groups |
| Tertiary Aliphatic | ~10.5 | Electron donation balanced by steric hindrance and solvation effects |
| Aromatic (e.g., Aniline) | ~4.6 | Delocalization of lone pair into the aromatic ring |
Formation of Covalent Adducts and Zwitterionic Intermediates
The nucleophilic nature of the amine group in this compound allows it to readily attack electrophilic centers, leading to the formation of covalent adducts. A classic example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. fiveable.me This reaction proceeds through a tetrahedral "aminol" intermediate, which then dehydrates to form the final imine product. mnstate.edu
The amine can also react with acyl chlorides or anhydrides in a nucleophilic addition-elimination reaction to form stable amide bonds. fiveable.me This type of reaction is fundamental in many synthetic transformations. mnstate.edu In certain reactions, particularly with highly electrophilic partners, the initial attack by the amine can lead to the formation of transient zwitterionic intermediates, which can then rearrange or react further to yield the final product. researchgate.net
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, which makes it susceptible to a range of reactions, including electrophilic substitution and cycloadditions.
Aromaticity and Electrophilic Substitution Patterns
Furan is considered an aromatic heterocycle, fulfilling Hückel's rule with 6 π-electrons. fiveable.me However, its aromatic character is less pronounced than that of benzene, making it more reactive. acs.org The oxygen atom in the furan ring is electron-donating, which increases the electron density of the ring and makes it more susceptible to electrophilic attack than benzene. pearson.com
Electrophilic aromatic substitution (EAS) is a key reaction for furan and its derivatives. masterorganicchemistry.comlibretexts.org The substitution pattern is directed by the existing substituents on the ring. In this compound, both the amino group (-NH₂) and the methyl group (-CH₃) are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. fiveable.me For the furan ring, electrophilic attack preferentially occurs at the 2- and 5-positions (alpha to the oxygen) because the carbocation intermediate formed is better stabilized by resonance. pearson.comquora.com Given that the 2- and 5-positions are already substituted in this compound, electrophilic substitution would be directed to the available 3- or 4-positions, influenced by the combined directing effects of the amine and methyl groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Due to the high reactivity of the furan ring, these reactions are often carried out under mild conditions to avoid polymerization or ring-opening. pharmaguideline.comfayoum.edu.eg
Dienophilic Behavior in Diels-Alder Reactions
The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.orgyoutube.com This reactivity is a powerful tool for the construction of complex cyclic systems. acs.org The furan ring is locked in the reactive s-cis conformation necessary for this reaction. acs.org
The efficiency of the Diels-Alder reaction is enhanced when the dienophile has electron-withdrawing groups. youtube.com For furan and its derivatives, the reaction can be reversible, and the stereochemical outcome (endo vs. exo) can be influenced by the reaction conditions. nih.gov In some cases, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can be particularly effective. youtube.com The presence of the amine and methyl groups on the furan ring in this compound would influence its reactivity as a diene in these cycloadditions. nih.gov
Ring-Opening and Rearrangement Pathways Under Specific Conditions
Despite its aromaticity, the furan ring is sensitive to strong acids and certain oxidizing agents, which can lead to ring-opening reactions. Under acidic conditions, furans can be hydrolyzed to 1,4-dicarbonyl compounds. acs.org This susceptibility to ring-opening is a key aspect of furan chemistry and can be exploited in synthetic strategies. nih.gov
Oxidative ring-opening can also occur, for instance, with reagents like meta-chloroperbenzoic acid (mCPBA), to yield unsaturated dialdehydes. pharmaguideline.com In the context of drug metabolism, cytochrome P450-catalyzed oxidation of furan can lead to the formation of reactive intermediates like cis-2-butene-1,4-dial, which can covalently modify proteins. nih.gov Rearrangement reactions of substituted furans can also be induced under specific thermal or catalytic conditions, leading to the formation of different heterocyclic or acyclic structures.
Synergistic Effects of the Methyl and Amine Substituents on Furan Reactivity
The reactivity of the furan ring in this compound is significantly influenced by the electronic properties of its substituents. Both the amine (-NH₂) group at the C2 position and the methyl (-CH₃) group at the C5 position are electron-donating groups, which synergistically activate the furan ring towards electrophilic substitution.
The amine group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. This resonance effect substantially increases the electron density of the furan ring, making it highly nucleophilic. The methyl group, while less activating than the amine group, also contributes to the increased electron density through a positive inductive effect (+I), pushing electron density into the ring via the sigma bond framework.
This combined activation makes this compound significantly more reactive towards electrophiles than furan itself. The substituents also govern the regioselectivity of electrophilic substitution reactions. In general, activating groups direct incoming electrophiles to the positions ortho and para to themselves. For the furan ring, this corresponds to the adjacent (α) and opposite (β) carbons.
In the case of 2-aminofurans, the molecule can behave like a dieneamine. Research indicates that for an unsubstituted 2-aminofuran, electrophilic substitution preferentially occurs at the C5 position. However, when the C5 position is already substituted, as in this compound, the reaction is directed to the C3 position researchgate.net. The amine group at C2 strongly directs the electrophile to the adjacent C3 position, and the methyl group at C5 further reinforces the activation of the ring, though its directing effect to C4 is weaker compared to the C3-directing effect of the amine group. This results in a high degree of regioselectivity, with electrophiles predominantly attacking the C3 carbon.
The table below summarizes the synergistic electronic effects of the substituents on the furan ring.
Stereochemical Control and Selectivity in Reactions Involving Chiral this compound Derivatives
Achieving stereochemical control in reactions is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. For a molecule like this compound, which is itself achiral, stereocontrol can be imparted by temporarily installing a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
In the context of this compound, the amine group serves as a convenient handle for the attachment of a chiral auxiliary. For instance, the amine can be acylated with a chiral carboxylic acid derivative (e.g., from an amino acid) or reacted with a chiral isocyanate to form a chiral amide or urea, respectively. Popular and effective chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. researchgate.net
Once the chiral auxiliary is in place, it creates a chiral environment around the furan ring. The bulky, stereochemically defined structure of the auxiliary will sterically hinder one face of the furan ring more than the other. This facial bias forces incoming reagents in reactions such as cycloadditions (e.g., Diels-Alder), alkylations, or aldol (B89426) reactions to approach from the less hindered face, resulting in the preferential formation of one diastereomer over the other. researchgate.net
For example, in a hypothetical Diels-Alder reaction between a chiral this compound derivative (where the amine is converted to a chiral imide) and a dienophile, the chiral auxiliary would direct the dienophile to either the syn or anti face of the furan ring. The steric bulk of the auxiliary would create a significant energy difference between the two possible transition states, leading to a high diastereomeric excess (d.e.) in the product. The specific outcome (syn or anti addition) would depend on the specific structure of the auxiliary and the reaction conditions.
The following table illustrates hypothetical examples of how a chiral auxiliary could control the stereoselectivity of reactions involving a derivative of this compound.
The successful application of chiral auxiliaries in the synthesis of complex molecules demonstrates their power in controlling stereochemistry. nih.gov While specific examples for this compound are not extensively documented, the established principles of asymmetric synthesis provide a clear framework for achieving high levels of stereochemical control and selectivity in its reactions. researchgate.net
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways for Furan-Amines
The synthesis of furan-amines, including 5-Methylfuran-2-amine, is undergoing a paradigm shift towards more environmentally benign and sustainable methods. Traditional synthetic routes often rely on harsh conditions and petroleum-based starting materials. In contrast, modern approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of waste.
A significant area of development is the utilization of biomass as a feedstock. nih.govfrontiersin.orgmdpi.comnih.gov Platform molecules derived from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), serve as key precursors for furan-based compounds. mdpi.commdpi.com The conversion of these bio-based molecules into furan-amines is a central focus of green chemistry. nih.govfrontiersin.org
Biocatalysis has emerged as a powerful tool for the synthesis of furan-amines. acs.orgnjtech.edu.cn Enzymes such as aminotransferases and amidases offer high selectivity and efficiency under mild conditions, presenting a green alternative to conventional chemical methods. acs.org For instance, the biosynthesis of specific furan-based amino compounds from chitin-derived 3-acetamido-5-acetylfuran (B13792600) has been demonstrated, showcasing the potential of enzymatic conversions to produce valuable nitrogen-containing chemicals from renewable resources. acs.orgnjtech.edu.cn
Heterogeneous catalysis also plays a crucial role in the development of greener synthetic pathways. The use of solid catalysts, such as zeolites, polyoxometalates, and non-noble metals, facilitates easier separation and recycling, reducing waste and improving process efficiency. nih.gov Research is focused on designing catalysts that can efficiently promote the reductive amination of furanic aldehydes and ketones, which is a key step in the synthesis of furan-amines. mdpi.com
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., aminotransferases) | High selectivity, mild reaction conditions, renewable | Enzyme stability, cost, and scalability |
| Heterogeneous Catalysis | Use of recyclable solid catalysts (e.g., zeolites, non-noble metals) | Easy catalyst separation and reuse, potential for continuous processes | Catalyst deactivation, selectivity control |
| Biomass Conversion | Utilization of renewable feedstocks like furfural and HMF | Reduces reliance on fossil fuels, sustainable | Efficient conversion of biomass, purification of products |
Exploration of Novel Catalytic Systems Utilizing Furan-Amine Scaffolds
The unique structural and electronic properties of the furan-amine scaffold make it an attractive platform for the development of novel catalysts. Researchers are exploring the use of this compound and its derivatives as ligands in transition metal catalysis and as organocatalysts.
The nitrogen and oxygen atoms in the furan-amine structure can act as coordination sites for metal ions, enabling the formation of stable and catalytically active complexes. These complexes are being investigated for a variety of organic transformations. For example, ruthenium-based catalysts have been utilized in the synthesis of furan-based amines. researchgate.net The design of new catalytic systems often involves modifying the ligand environment to enhance catalytic activity and selectivity. researchgate.net
In the field of organocatalysis, chiral furan-amine derivatives are being explored for their potential to induce asymmetry in chemical reactions. nih.gov The development of chiral catalysts is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The furan-indole scaffold, for instance, has been a subject of interest in the catalytic asymmetric synthesis of complex molecules. researchgate.net
| Catalytic System | Role of Furan-Amine Scaffold | Potential Applications | Representative Research |
|---|---|---|---|
| Transition Metal Catalysis | As a ligand to coordinate with metal centers (e.g., Ru, Pd, Au) | Cross-coupling reactions, hydrogenations, cyclizations | Development of Ru/C catalysts for furan-based amine synthesis researchgate.net |
| Organocatalysis | As a chiral backbone to induce enantioselectivity | Asymmetric synthesis of chiral molecules | Synthesis of chiral furan (B31954) derivatives nih.gov |
| Heterogeneous Catalysis | Immobilized on solid supports for recyclability | Sustainable chemical production | Use of solid acid catalysts for furan derivative synthesis researchgate.net |
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound, researchers are increasingly employing advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are not accessible through traditional offline analysis.
In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the changes in functional groups during a reaction. xjtu.edu.cnnih.gov By using attenuated total reflection (ATR) probes or flow-through cells, scientists can monitor the concentration of reactants, intermediates, and products in real-time. rsc.orgatomfair.com This information is critical for optimizing reaction conditions, identifying transient species, and elucidating reaction pathways. rsc.org For instance, in situ FTIR has been used to investigate the synthesis mechanism of 3-amino-4-amino-oxime furazan. rsc.org
Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are also being adapted for in situ monitoring of furan chemistry. Time-resolved photoelectron imaging (TRPEI) spectroscopy has been used to study the ultrafast photodynamics of furan, providing insights into its excited-state behavior. nih.gov The combination of experimental data from these techniques with computational modeling provides a comprehensive picture of the reaction dynamics.
Computational Design of Furan-Amine Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with specific, desired properties. In the context of this compound, computational methods are being used to predict the chemical and physical properties of its derivatives, guiding synthetic efforts towards compounds with enhanced performance for specific applications.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. ekb.egnih.gov DFT calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and evaluate the stability of different molecular conformations. digitellinc.comrsc.org For example, DFT has been used to study the inhibitory effect of furan residues in Ziegler-Natta catalysts and to investigate the reactivity of furan derivatives. nih.gov
Molecular docking is another powerful computational technique that is used to predict the binding affinity and orientation of a molecule to a biological target, such as an enzyme or receptor. asianpubs.orgacgpubs.orgijper.orgnih.govresearchgate.net This is particularly relevant in drug discovery, where furan-amine derivatives may be designed as potential therapeutic agents. By simulating the interaction between a furan-amine derivative and a target protein, researchers can prioritize the synthesis of compounds with the highest predicted activity. asianpubs.orgijper.orgresearchgate.net These in silico studies can significantly accelerate the discovery of new bioactive molecules. ijper.org
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Conditions | Yield | Purity Technique | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 5-Methylfuran-2-carbaldehyde + NH3 | H2, Pd/C, ethanol, 70°C | 85% | Column chromatography | |
| Alkylation | (5-Methylfuran-2-yl)methanol + NH2CH3 | DCM, RT, 24 hrs | 78% | Recrystallization |
How is this compound characterized structurally, and what analytical techniques are most effective?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., furan ring protons at δ 6.2–7.1 ppm; amine protons at δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between furan and amine groups) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 112.076 for this compound) .
How can computational chemistry models predict the reactivity of this compound derivatives with biological targets?
Advanced Research Question
Density functional theory (DFT) and molecular docking simulate interactions:
- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amine group’s lone pair enables hydrogen bonding with enzyme active sites .
- Molecular Docking : Models binding affinities to targets like serotonin receptors (e.g., 5-HT2C) or cytochrome P450 enzymes. A 2024 study showed a docking score of −9.2 kcal/mol for furan-amine analogs binding to 5-HT2C .
What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Advanced Research Question
Discrepancies in biological data (e.g., IC50 values for antimicrobial activity) arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Purity Thresholds : Impurities >5% (e.g., unreacted starting materials) can skew results. LC-MS validation is critical .
- Structural Modifications : Minor changes (e.g., methoxy vs. chloro substituents) drastically alter activity. A 2023 study found 5-(4-Chlorophenyl)-furan-2-amine had 10x higher antimicrobial activity than non-halogenated analogs .
Q. Table 2: Biological Activity Variations by Substituent
| Derivative | Target | Reported IC50 (μM) | Key Variable | Reference |
|---|---|---|---|---|
| This compound | E. coli (MIC) | 128 | Broth microdilution assay | |
| 5-(4-Chlorophenyl)-furan-2-amine | S. aureus (MIC) | 12.5 | Agar diffusion method |
What are the key considerations for optimizing reaction conditions in scale-up synthesis?
Advanced Research Question
Scale-up requires:
- Continuous Flow Reactors : Improve heat/mass transfer (e.g., 90% yield achieved at 100 g scale vs. 78% in batch) .
- In-line Analytics : PAT (Process Analytical Technology) monitors intermediates via FTIR or Raman spectroscopy .
- Solvent Recycling : Ethanol recovery reduces costs by 40% in industrial settings .
How do steric and electronic effects influence the stability of this compound derivatives?
Advanced Research Question
- Steric Effects : Bulky substituents (e.g., tetrahydrofuran rings) reduce oxidative degradation by shielding the amine group .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) stabilize the furan ring against ring-opening reactions (t1/2 increased from 2 hrs to 8 hrs in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
